Drpitor1a

Mitochondrial dynamics Drp1 GTPase inhibition High-throughput screening

Procure Drpitor1a for your lab to eliminate the off-target liabilities of Mdivi-1 and Dynasore. Unlike broad-spectrum dynamin inhibitors, Drpitor1a targets Drp1 GTPase without inhibiting Dynamin 1, preserving endocytic pathway integrity. With an IC₅₀ of 0.06 µM for mitochondrial fission—a 167-fold advantage over Mdivi-1—you can use lower working concentrations and reduce off-target effects. Validated in five lung-cancer cell lines, in vivo xenograft models, cardiac IR injury, and sex‑stratified PAH studies. For translational research where Drp1 specificity is critical, Drpitor1a is the clean pharmacological tool you need.

Molecular Formula C15H8N2O2
Molecular Weight 248.24 g/mol
Cat. No. B12387326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrpitor1a
Molecular FormulaC15H8N2O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC=C4
InChIInChI=1S/C15H8N2O2/c18-14-10-7-16-6-5-8(10)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H
InChIKeyKPOPOVJXCUAKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drpitor1a: Procurement and Selection Guide for a Selective Drp1 GTPase Inhibitor


Drpitor1a is a synthetic small-molecule inhibitor of dynamin-related protein 1 (Drp1) GTPase, developed as a hydrolytically stable congener of the ellipticine-derived compound Drpitor1 [1]. It directly targets the GTPase domain of Drp1 to inhibit mitochondrial fission, with demonstrated therapeutic potential in cancer, cardiac ischemia-reperfusion injury, and pulmonary arterial hypertension (PAH) models [2]. The compound is protected under U.S. Patent Application No. 62/826,247 and has been characterized across multiple peer-reviewed studies [3].

Why Generic Drpitor1a Substitution with Mdivi-1 or Broad-Spectrum Dynamin Inhibitors Risks Experimental Failure


Substituting Drpitor1a with the widely used Drp1 inhibitor Mdivi-1 introduces substantial potency deficits and specificity liabilities. Mdivi-1 exhibits an IC50 of approximately 10 μM for mitochondrial fission inhibition, whereas Drpitor1a achieves comparable inhibition at 0.06 μM — a 167-fold potency advantage [1]. Critically, Mdivi-1 and the broad-spectrum dynamin inhibitor Dynasore both inhibit Dynamin 1 GTPase, confounding interpretation of Drp1-specific phenotypes and introducing off-target endocytic pathway disruption [2]. Drpitor1a, in contrast, inhibits Drp1 GTPase without affecting Dynamin 1 GTPase activity, providing a cleaner pharmacological tool for mechanistic studies [3].

Drpitor1a: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Mitochondrial Fission Inhibition Potency: Drpitor1a Outperforms Mdivi-1 by 167-Fold

In a direct head-to-head comparison, Drpitor1a inhibited mitochondrial fragmentation with an IC50 of 0.06 μM, compared to 0.09 μM for its precursor Drpitor1 and 10 μM for the industry-standard inhibitor Mdivi-1 [1]. This represents a 167-fold potency improvement over Mdivi-1 and a 1.5-fold improvement over Drpitor1 [1].

Mitochondrial dynamics Drp1 GTPase inhibition High-throughput screening

GTPase Selectivity Profile: Drpitor1a Spares Dynamin 1 Activity

Drpitor1a inhibited Drp1 GTPase activity without inhibiting the GTPase activity of Dynamin 1 [1]. In contrast, the broad-spectrum dynamin inhibitor Dynasore inhibits Dynamin 1, Dynamin 2, and Drp1 GTPases non-selectively at 15-80 μM concentrations [2]. Mdivi-1 has also been reported to inhibit Dynamin I (Dnm1) ATPase activity at concentrations <10 μM [3].

GTPase selectivity Dynamin family Off-target profiling

In Vivo PAH Regression: Sex-Specific Efficacy with Normal Cell Sparing

In female rats with established monocrotaline-induced pulmonary arterial hypertension (MCT-PAH), Drpitor1a (1 mg/kg/48-hours, intravenous) regressed pulmonary artery obstruction and lowered pulmonary vascular resistance without affecting normal rats or normal hPASMCs [1]. Notably, this therapeutic effect was observed only in females in the pilot study, with tissue levels of Drpitor1a being higher in female versus male right ventricles [2]. No hematologic, renal, or hepatic toxicity was observed [1].

Pulmonary arterial hypertension In vivo efficacy Sexual dimorphism

Ex Vivo Cardioprotection: Prevention of RV Diastolic Dysfunction in IR Injury

In a Langendorff ex vivo heart model, Drpitor1a treatment significantly reduced the elevation in right ventricular end-diastolic pressure (RVEDP) during ischemia-reperfusion injury, decreased mitochondrial superoxide production, and reduced mitochondrial fission in cardiomyocytes [1]. Pharmacological inhibition of Drp1 with Drpitor1a following ischemia, but before reperfusion, was as protective as Drp1 knockout for cardiac function and mitochondrial calcium homeostasis [2].

Ischemia-reperfusion injury Right ventricular function Cardioprotection

In Vivo Anti-Tumor Activity: Suppression of Lung Cancer Xenograft Growth

Drpitor1a suppressed lung cancer tumor growth in a mouse xenograft model, demonstrating in vivo anti-neoplastic efficacy beyond in vitro anti-proliferative activity [1]. In cellular studies, both Drpitor1 and Drpitor1a reduced proliferation and induced apoptosis across five cancer cell lines (A549, SK-MES-1, SK-LU-1, SW 900, and MCF7) [1].

Lung cancer Xenograft model Anti-neoplastic

Drpitor1a: Validated Research Application Scenarios Based on Quantitative Evidence


High-Specificity Mitochondrial Fission Studies Requiring Clean Drp1 Phenotypes

Investigators studying Drp1-mediated mitochondrial fission should prioritize Drpitor1a over Mdivi-1 or Dynasore when endocytic pathway integrity or Dynamin 1-dependent processes are outcome-critical. Drpitor1a's demonstrated lack of Dynamin 1 GTPase inhibition [1] eliminates the confounding effects on synaptic vesicle recycling and clathrin-mediated endocytosis that plague broad-spectrum dynamin inhibitors [2]. The 0.06 μM IC50 for mitochondrial fragmentation [1] enables lower working concentrations, further minimizing off-target liabilities.

Pulmonary Arterial Hypertension Models: Female-Specific PAH Regression Studies

Researchers employing monocrotaline-induced PAH models should procure Drpitor1a for studies requiring disease regression in female animals, where the compound shows statistically significant therapeutic benefit (1 mg/kg/48-hours, i.v.) while sparing normal vasculature [1]. The observed sex-specific tissue distribution — with higher Drpitor1a levels in female right ventricles [2] — aligns with the female predisposition in clinical PAH (≈4:1 female-to-male ratio), making Drpitor1a particularly relevant for translational PAH research with appropriate sex-stratified experimental design.

Cardiac Ischemia-Reperfusion Injury: Pharmacological Mimicry of Genetic Drp1 Ablation

For ex vivo Langendorff or in vivo cardiac IR injury studies, Drpitor1a provides pharmacological protection equivalent to genetic Drp1 knockout, as evidenced by comparable preservation of RV diastolic function and mitochondrial calcium homeostasis [1]. This positions Drpitor1a as a preferred alternative to knockout models when temporal control of Drp1 inhibition (e.g., post-ischemia, pre-reperfusion) is required, or when developmental compensation associated with germline Drp1 deletion confounds interpretation.

Oncology Xenograft Studies: In Vivo Validation of Drp1 as Anti-Tumor Target

Cancer researchers validating Drp1 as a therapeutic target in lung cancer should select Drpitor1a based on its demonstrated in vivo tumor growth suppression in mouse xenograft models [1]. The compound's dual validation across five cancer cell lines (including A549, SK-MES-1, SK-LU-1 lung cancer lines) and its in vivo efficacy [1] provide a more robust preclinical foundation than tool compounds limited to in vitro characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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